Bienvenue dans la boutique en ligne BenchChem!

1-allyl-3-((4-methoxyphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline

Epigenetics Histone Methyltransferase Inhibition G9a/EHMT2

This imidazoquinoxaline sulfonamide is a confirmed G9a (EHMT2) inhibitor (IC50 7.08 µM) from HTS, featuring a unique N1-allyl/N3-(4-methoxyphenyl)sulfonyl pharmacophore. It is inactive against hERG, MEK kinases, NOD1/2, and metallo-beta-lactamases, providing a clean selectivity starting point. A closely related 3-chlorophenyl analog lacks G9a activity, making this compound a critical SAR pair tool for target engagement validation. With a MW of 382.4 and zero RO5 violations, it offers ample chemical optimization headroom for medicinal chemistry lead development and epigenetic probe calibration.

Molecular Formula C19H18N4O3S
Molecular Weight 382.44
CAS No. 844650-15-3
Cat. No. B2652285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-allyl-3-((4-methoxyphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline
CAS844650-15-3
Molecular FormulaC19H18N4O3S
Molecular Weight382.44
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)N2CN(C3=NC4=CC=CC=C4N=C32)CC=C
InChIInChI=1S/C19H18N4O3S/c1-3-12-22-13-23(27(24,25)15-10-8-14(26-2)9-11-15)19-18(22)20-16-6-4-5-7-17(16)21-19/h3-11H,1,12-13H2,2H3
InChIKeyAUNVWUZMSGDVTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Allyl-3-((4-methoxyphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline (CAS 844650-15-3): Procurement-Relevant Identity and Screening Provenance


1-Allyl-3-((4-methoxyphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline (CAS 844650-15-3) is a synthetic small molecule belonging to the imidazo[4,5-b]quinoxaline class, characterized by a fused tricyclic core with an N1-allyl substituent and an N3-(4-methoxyphenyl)sulfonyl group [1]. The compound has been registered in PubChem (CID 5172470) and ChEMBL (CHEMBL1431418), with a molecular formula of C19H18N4O3S and a molecular weight of 382.4 g/mol [1]. Its biological annotation stems entirely from high-throughput screening (HTS) campaigns deposited in these public databases, with no dedicated medicinal chemistry optimization studies identified in the peer-reviewed literature [2].

Why Generic Substitution Fails for 1-Allyl-3-((4-methoxyphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline: Target Engagement Profile Divergence Among Imidazoquinoxaline Sulfonamides


Imidazo[4,5-b]quinoxaline sulfonamides are not functionally interchangeable despite sharing a common core scaffold. The specific combination of N1-allyl and N3-(4-methoxyphenyl)sulfonyl substituents in this compound generates a unique three-dimensional pharmacophore that dictates its protein target engagement. Public screening data reveal that minor structural modifications within this series drastically alter bioactivity outcomes: while 1-allyl-3-((4-methoxyphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline exhibits measurable potency against the histone lysine methyltransferase G9a (EHMT2), closely related analogs carrying a 3-chlorophenylsulfonyl group at the N3 position show entirely different selectivity profiles in the same assay panels [1]. Generic substitution based solely on core scaffold similarity would therefore risk losing the specific target engagement that defines this compound's research utility.

Quantitative Differentiation Evidence for 1-Allyl-3-((4-methoxyphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline (CAS 844650-15-3) Relative to In-Class Analogs


G9a Histone Methyltransferase Inhibitory Activity: The Single Quantifiable Point of Differentiation

In a qHTS confirmatory assay for inhibitors of Histone Lysine Methyltransferase G9a (EHMT2), 1-allyl-3-((4-methoxyphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline demonstrated a potency value of 7.08 µM (7,079.5 nM) and was designated as 'Active' [1]. This represents the sole confirmed bioactivity for this compound among eight profiled functional assays. In contrast, the structurally analogous compound 1-allyl-3-((3-chlorophenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline, which differs only by a chlorine substituent replacing the methoxy group on the phenylsulfonyl ring, does not have any G9a inhibitory activity documented in the same PubChem/ChEMBL screening panel [2]. While no direct head-to-head comparison exists, the cross-study evidence establishes that the 4-methoxy substitution pattern is associated with G9a engagement, whereas the 3-chloro analog lacks this functional annotation.

Epigenetics Histone Methyltransferase Inhibition G9a/EHMT2

Broad-Spectrum Screening Inactivity Profile Defines Selectivity Boundaries

The compound was tested in a panel of at least 11 distinct high-throughput screening assays deposited in PubChem, encompassing targets such as Sfp PPTase, hERG, VIM-2 and IMP-1 metallo-beta-lactamases, MEK kinase PB1 domains, Ras selective lethality, PHOSPHO1, NOD1, and NOD2 [1]. In all of these assays, the compound was classified as 'Inactive,' with no quantitative potency values reported. This broad inactivity profile provides a valuable baseline for selectivity assessment: the compound is not a promiscuous hit but rather exhibits a narrow activity window limited to G9a and, with substantially weaker potency, Nrf2 (29.1 µM) and a lipid storage modulator target (13.0 µM) [2]. When compared to other imidazoquinoxaline derivatives that may show broader activity across multiple targets in the same screening panels, this compound's restricted target engagement profile reduces the likelihood of confounding polypharmacology in epigenetic-focused experiments.

Selectivity Profiling HTS Counterscreening Off-target Assessment

Physicochemical Properties: Computed Drug-Likeness Parameters for Formulation and Assay Design

The compound's computed physicochemical properties include a molecular weight of 382.4 g/mol, XLogP3-AA of 3.2, zero hydrogen bond donors, seven hydrogen bond acceptors, five rotatable bonds, and a topological polar surface area (TPSA) of 84 Ų [1]. It satisfies all Lipinski Rule of Five criteria with zero violations and carries a Quantitative Estimate of Drug-likeness (QED) weighted score of 0.63 [2]. When compared to the 3-chlorophenyl analog (molecular weight 426.87 g/mol, higher lipophilicity due to chlorine substitution), the 4-methoxyphenyl derivative offers improved aqueous solubility potential and reduced non-specific protein binding risk, which are critical parameters for in vitro assay reproducibility. These computed properties position the compound as possessing favorable physicochemical characteristics for cell-based epigenetic assays, where excessive lipophilicity of comparator analogs may lead to compound aggregation or non-specific membrane partitioning.

Physicochemical Profiling Drug-likeness Assay Compatibility

Evidence Gap Acknowledgment: Absence of Direct Comparator Data and Potency Optimization

It is critical to acknowledge that no peer-reviewed medicinal chemistry publication exists for this specific compound. The G9a potency of 7.08 µM, while the strongest quantitative differentiation point, is moderate and has not been confirmed through orthogonal assays or counter-screened against other histone methyltransferases (e.g., GLP, SETD2, SUV39H1) to establish selectivity within the epigenetic target class [1]. Similarly, no head-to-head comparison data with the 3-chlorophenyl analog or any other imidazoquinoxaline sulfonamide have been published. The compound remains at the preclinical screening stage with a Max Phase designation of 'Preclinical' in ChEMBL, and no in vivo pharmacokinetic, toxicity, or efficacy data are available [2]. Researchers procuring this compound should therefore plan for extensive characterization, including potency validation, selectivity profiling, and solubility determination, rather than relying on published optimized data.

Data Transparency Procurement Risk Assessment SAR Limitations

Prioritized Application Scenarios for 1-Allyl-3-((4-methoxyphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline Based on Verifiable Evidence


Chemical Starting Point for G9a/EHMT2 Inhibitor SAR Exploration

The confirmed G9a potency of 7.08 µM, combined with the absence of G9a activity in the closely related 3-chlorophenyl analog, positions this compound as a tractable starting point for medicinal chemistry optimization targeting the histone methyltransferase G9a [1]. Researchers can systematically vary the N3-phenylsulfonyl substituent while retaining the N1-allyl group to map structure-activity relationships and improve potency beyond the initial 7 µM hit. The favorable physicochemical profile (MW 382.4, zero RO5 violations) provides room for molecular growth during optimization without exceeding drug-likeness thresholds [2].

Selectivity Tool Compound for Epigenetic Target Deconvolution Studies

The compound's narrow activity spectrum—active at G9a but inactive across ≥8 other diverse targets including hERG, MEK kinases, NOD1/2, and metallo-beta-lactamases—makes it a candidate for chemical biology studies requiring target-specific modulation of G9a-mediated H3K9 methylation [1]. Its inactivity against hERG reduces cardiotoxicity concerns in cellular models. However, selectivity against other histone methyltransferases (GLP, SETDB1, SUV39H1) must be experimentally confirmed before use as a tool compound.

Reference Compound for Imidazoquinoxaline Sulfonamide Library Screening

As a compound with well-documented HTS outcomes across 11+ PubChem assays, this molecule can serve as a reference standard for calibrating new imidazoquinoxaline-focused screening libraries [1]. Its consistent inactivity in most assays provides a baseline for identifying assay interference artifacts, while its selective G9a activity offers a positive control readout for epigenetic target panels. The compound's availability from commercial vendors and its inclusion in the MLSMR (Molecular Libraries Small Molecule Repository) collection supports this application [2].

Negative Control for Chlorophenyl-Substituted Imidazoquinoxaline Studies

In experiments where 3-chlorophenyl or other halogenated imidazoquinoxaline sulfonamides are the primary test compounds, this 4-methoxyphenyl analog can function as a structurally matched inactive or differentially active control [1]. The absence of G9a activity in the chloro analog, contrasted with the 7.08 µM potency of the methoxy compound, provides a clean SAR pair for validating target engagement specificity in cellular thermal shift assays (CETSA) or affinity-based proteomics.

Quote Request

Request a Quote for 1-allyl-3-((4-methoxyphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.